molecular formula C28H32N4O4 B2491047 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione CAS No. 872860-89-4

1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

Cat. No. B2491047
CAS RN: 872860-89-4
M. Wt: 488.588
InChI Key: SFHIXLOISOLTAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione involves multiple steps, including the construction of piperazine and indole derivatives. Studies on similar compounds show the importance of constructing heteroaromatic analogs to achieve high affinity and selectivity for target receptors, employing strategies like the Dieckmann cyclization for piperazine-2,5-diones formation (Larrivée Aboussafy & Clive, 2012).

Molecular Structure Analysis

Crystal structure studies, including X-ray diffraction and computational methods such as DFT calculations, play a crucial role in understanding the molecular structure of such compounds. For instance, compounds with piperazine derivatives have been extensively analyzed to determine their supramolecular organization, which is critical for understanding their interaction with biological targets (Kumara et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds like the one can be explored through their interactions and reactions with various agents. For example, N-bromosuccinimide (NBS) reactions with related structures have been studied to generate novel derivatives with potential biological activities (Shin et al., 1983).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal packing, of related compounds are determined through methods like differential scanning calorimetry and crystallography. These properties are essential for the formulation and application of these compounds in a biological context (Wells et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are critical for the development of therapeutic agents. Studies on similar compounds highlight their potential interactions with receptors like the dopamine transporter, indicating the importance of molecular modifications to enhance selectivity and affinity (Matecka et al., 1997).

Scientific Research Applications

Inhibitors of HIV-1 Attachment

Study Overview :Research on 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione has demonstrated its potential as an inhibitor of HIV-1 attachment. This compound interferes with the interaction between the viral gp120 and the host cell receptor CD4. Specifically, variations of the piperazine ring, a crucial component of the pharmacophore, were examined, showcasing the importance of this structure in disrupting the virus-host cell interaction (Wang et al., 2009).

Alpha 1 Adrenoceptor Ligands

Study Overview :The compound also exhibits potent ligand activity for alpha 1 adrenoceptors. Variations bearing a (phenylpiperazinyl)alkyl side chain have displayed high affinity in this context. Particularly, a derivative of this compound showed significant selectivity and potency, indicating potential for therapeutic application (Russo et al., 1991).

Anticancer Activity

Study Overview :Compounds related to 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione have been synthesized and evaluated for anticancer activity. Certain derivatives exhibited notable anticancer activity against various cancer cell lines, suggesting the potential of these compounds in cancer treatment (Kumar et al., 2013).

Mechanism of Action

While the exact mechanism of action for this compound is not known, a related compound, 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles, has been studied for its potential as a ligand for Alpha1-Adrenergic Receptors .

properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O4/c1-36-25-12-6-5-11-24(25)29-15-17-31(18-16-29)28(35)27(34)22-19-32(23-10-4-3-9-21(22)23)20-26(33)30-13-7-2-8-14-30/h3-6,9-12,19H,2,7-8,13-18,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHIXLOISOLTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

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